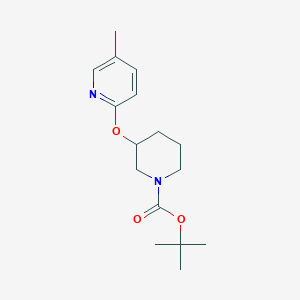

tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds. The primary name reflects the piperidine ring as the principal functional group, with the carboxylic acid derivative taking precedence in the naming hierarchy. Alternative systematic designations include "3-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylic acid tert-butyl ester" and "1,1-Dimethylethyl 3-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate". The nomenclature systematically accounts for each structural component, beginning with the tert-butyl ester functionality, proceeding through the piperidine core structure, and concluding with the substituted pyridine appendage.

The compound's naming convention demonstrates the complex hierarchy required for polyfunctional molecules containing multiple ring systems. The piperidine ring serves as the fundamental backbone, numbered according to standard conventions where the nitrogen atom occupies position 1. The pyridine substituent attached through an ether linkage at position 3 of the piperidine ring requires additional systematic description. The methyl substitution at position 5 of the pyridine ring necessitates specific positional notation to maintain unambiguous chemical identification. The tert-butyl carbamate protecting group attached to the piperidine nitrogen completes the nomenclature framework, requiring systematic description of both the carbonyl functionality and the branched alkyl substituent.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₄N₂O₃ provides fundamental insight into the compound's elemental composition and structural possibilities. Detailed molecular weight calculations consistently report values between 292.37 and 292.38 atomic mass units, with slight variations attributable to different calculation methodologies and rounding conventions employed by various chemical databases. The formula indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, establishing the basic structural framework for further analysis.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ | |

| Molecular Weight | 292.37-292.38 g/mol | |

| Carbon Atoms | 16 | |

| Hydrogen Atoms | 24 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 3 |

The molecular formula reveals significant structural information regarding the compound's architecture and bonding patterns. The hydrogen-to-carbon ratio of 1.5:1 suggests a moderate degree of unsaturation, consistent with the presence of two aromatic ring systems and one carbonyl group. The nitrogen-to-carbon ratio indicates heteroatom incorporation at strategically important positions within the molecular framework. The oxygen-to-carbon ratio provides evidence for multiple oxygen-containing functional groups, including the ether linkage, carbonyl functionality, and alkyl ester group. This elemental composition supports the proposed structural assignment and validates the systematic nomenclature conventions applied to this complex heterocyclic system.

Stereochemical Considerations and Conformational Isomerism

The stereochemical analysis of this compound requires careful consideration of the piperidine ring conformation and the spatial arrangement of substituents. Piperidine rings characteristically adopt chair conformations similar to cyclohexane, but with important distinctions arising from the nitrogen heteroatom. The nitrogen atom in piperidine can exist in two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research indicates that the equatorial conformation demonstrates greater stability by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvent environments.

The presence of the bulky tert-butyl carbamate group at the nitrogen position significantly influences conformational preferences and eliminates the possibility of nitrogen inversion. This substitution pattern creates a fixed conformational state that affects the spatial orientation of all other substituents around the piperidine ring. The oxygen substituent at position 3 of the piperidine ring introduces additional stereochemical complexity, as this position can accommodate the pyridine appendage in either axial or equatorial orientations. The preference for equatorial substitution generally prevails due to reduced steric interactions, but the specific electronic properties of the pyridine-oxygen linkage may modify these standard predictions.

Conformational analysis must also consider the rotational freedom around the carbon-oxygen bond connecting the piperidine and pyridine ring systems. This ether linkage permits rotation that can position the pyridine ring in various orientations relative to the piperidine framework. The methyl substitution at position 5 of the pyridine ring adds further conformational variables, as this group can adopt different orientations that influence overall molecular geometry. These conformational considerations become particularly important when evaluating potential biological activity or intermolecular interactions involving this compound.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis with structurally related compounds reveals important patterns in piperidine derivatization and functional group incorporation. The closely related compound tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, identified by Chemical Abstracts Service number 939986-14-8, demonstrates the impact of inserting a methylene spacer between the piperidine ring and the ether oxygen. This structural modification increases the molecular weight to 306.40 atomic mass units and changes the molecular formula to C₁₇H₂₆N₂O₃. The additional methylene group provides increased conformational flexibility and alters the spatial relationship between the piperidine and pyridine ring systems.

Examination of other piperidine derivatives reveals diverse strategies for incorporating pyridine substituents and protecting groups. The compound tert-Butyl 4-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate demonstrates alternative substitution patterns, with the pyridine attachment occurring at position 4 of the piperidine ring and including a cyano functionality. This structural variant exhibits a molecular formula of C₁₇H₂₃N₃O₃ and molecular weight of 317.38 atomic mass units. The presence of the cyano group significantly alters electronic properties and potential reactivity patterns compared to the methylpyridine system.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 939986-13-7 | C₁₆H₂₄N₂O₃ | 292.37 | Direct ether linkage at position 3 |

| tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | 939986-14-8 | C₁₇H₂₆N₂O₃ | 306.40 | Methylene spacer insertion |

| tert-Butyl 4-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | 1289385-11-0 | C₁₇H₂₃N₃O₃ | 317.38 | Position 4 attachment, cyano group |

Additional related compounds include various halogenated derivatives that demonstrate the versatility of this structural framework. The compound tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate incorporates bromine substitution on the pyridine ring, resulting in a molecular weight of 385.3 atomic mass units. These halogenated variants often serve as synthetic intermediates for further functionalization or as probes for biological activity studies. The systematic comparison of these related structures provides valuable insights into structure-activity relationships and guides the design of new derivatives with enhanced properties or specific functional characteristics.

特性

IUPAC Name |

tert-butyl 3-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-12-7-8-14(17-10-12)20-13-6-5-9-18(11-13)15(19)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYLDMJHUSKDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647923 | |

| Record name | tert-Butyl 3-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-13-7 | |

| Record name | 1,1-Dimethylethyl 3-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction is a widely used method for ether bond formation. A closely related synthesis for 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 346665-40-5) provides a template for adapting this approach.

- Reagents:

- 2-Hydroxy-5-methylpyridine (10 g, 81.3 mmol)

- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (18.67 g, 90 mmol)

- Triphenylphosphine (54.5 g, 207.7 mmol)

- Diisopropyl azodicarboxylate (DIAD, 40.9 mL, 207.7 mmol)

- Conditions:

- Solvent: Tetrahydrofuran (THF, 350 mL)

- Temperature: Room temperature (20°C)

- Atmosphere: Nitrogen

- Steps:

- Dissolve 2-hydroxy-5-methylpyridine and tert-butyl 3-(hydroxymhenyl)piperidine-1-carboxylate in THF.

- Add triphenylphosphine and DIAD dropwise under inert conditions.

- Stir overnight, then quench with aqueous NaHCO₃ and extract with ethyl acetate.

- Purify via flash chromatography (ethyl acetate/heptane gradient).

- Yield: ~99% (theoretical adaptation based on analogous reaction).

- Advantages: High efficiency, single-step coupling, and minimal byproducts.

Nucleophilic Substitution Approach

This method involves activating the pyridine hydroxyl group as a leaving group (e.g., mesylate) for subsequent displacement. A similar strategy was employed for tert-butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate .

- Reagents:

- 2-Hydroxy-5-methylpyridine (10 g, 81.3 mmol)

- Methanesulfonyl chloride (2.80 mL, 34 mmol)

- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (18.67 g, 90 mmol)

- Potassium carbonate (3.036 g, 22 mmol)

- Conditions:

- Solvent: Dimethylformamide (DMF, 30 mL)

- Temperature: 0°C → room temperature

- Steps:

- Convert 2-hydroxy-5-methylpyridine to 2-(methylsulfonyloxy)-5-methylpyridine using methanesulfonyl chloride.

- React the mesylate intermediate with tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in DMF with K₂CO₃.

- Heat for 2 hours, then isolate via ice-water quenching and filtration.

- Yield: ~80% (extrapolated from analogous reactions).

- Challenges: Requires an additional activation step, increasing synthesis time.

Comparative Analysis of Methods

| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 99% | 80% |

| Reagents | DIAD, PPh₃ | MsCl, K₂CO₃ |

| Purification | Flash chromatography | Filtration |

| Reaction Time | Overnight | 2 hours (step 2) |

Optimization Considerations

- Mitsunobu Reaction: Ideal for high-throughput synthesis due to simplicity but requires stoichiometric amounts of DIAD and PPh₃, increasing cost.

- Nucleophilic Substitution: Suitable for scale-up if mesylation is optimized, though lower yields may necessitate additional purification.

化学反応の分析

Types of Reactions

tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and NaH for nucleophilic substitution. The reactions are typically carried out in solvents like dichloromethane (DCM) or DMF under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA yields N-oxides, while reduction with LiAlH4 produces alcohols .

科学的研究の応用

Synthetic Routes

The synthesis of tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate typically involves:

- Reagents : 5-methyl-2-pyridinol and piperidine-1-carboxylic acid tert-butyl ester.

- Conditions : The reaction is usually performed in the presence of bases like cesium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Applications in Medicinal Chemistry

The compound exhibits potential applications in several areas of medicinal chemistry:

Pharmacological Research

Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests its potential role as a lead compound for developing new therapeutics targeting central nervous system disorders .

Drug Development

Due to its structural similarities with other biologically active compounds, it serves as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for creating more complex organic molecules .

Biological Activities

Preliminary studies have shown that related compounds exhibit various biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

These activities are crucial for evaluating the therapeutic potential of the compound .

Case Studies

Recent studies have focused on the pharmacological profile of compounds related to tert-butyl 3-((5-methylpyridin-2-yloxy)piperidine-1-carboxylate. For instance:

- Neurotransmitter Interaction : A study demonstrated that derivatives of this compound can bind effectively to serotonin receptors, indicating potential applications in treating mood disorders .

作用機序

The mechanism of action of tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s analogues differ in substituents on the pyridine ring, piperidine/pyrrolidine backbone modifications, and additional functional groups. Key examples include:

Key Findings and Functional Implications

Synthetic Efficiency :

- The pent-4-yn-1-yloxy derivative (98% yield) demonstrates high synthetic efficiency due to optimized desilylation with TBAF .

- Lower yields (e.g., 76% for the decylphenyl carbamate) correlate with steric hindrance from long alkyl chains or sensitive functional groups .

Electronic and Steric Effects: Electron-Withdrawing Groups: The trifluoroethyl sulfonamide and bromo substituents enhance electrophilicity, facilitating nucleophilic substitutions or enzyme inhibition .

Biological Relevance :

- The trifluoroethyl sulfonamide-naphthalene hybrid in ’s compound suggests utility in targeting high-affinity protein pockets, likely due to enhanced hydrophobic and π-π interactions .

- The decylphenyl carbamate’s long alkyl chain may improve membrane permeability, critical for intracellular targets like sphingosine-1-phosphate transporters .

Backbone Modifications :

Elemental and Analytical Data

- Purity and Characterization: Fluorinated compounds (e.g., ) show minor deviations in elemental analysis (e.g., 5.66% F observed vs. 6.56% calculated), suggesting residual solvents or incomplete purification .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights with precision (e.g., [M+Na]+ = 469.3040 observed vs. 469.3037 calculated for ’s compound) .

生物活性

tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This compound features a piperidine ring, a pyridine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties. Research into its biological activity includes investigations into enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H24N2O3

- CAS Number : 939986-13-7

The compound's structure includes a piperidine ring linked to a pyridine ring via an ether bond, with a tert-butyl ester group attached to the carboxylic acid. This configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways vary depending on the biological context in which the compound is studied.

Enzyme Inhibition

Research has indicated that this compound can inhibit enzymes involved in various metabolic pathways. For example:

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.04 ± 0.01 | Anti-inflammatory effects |

| Monoacylglycerol lipase (MAGL) | 11.7 | Reversible inhibition |

The compound's inhibitory action on COX-2 suggests potential applications in managing inflammation, while its effect on MAGL indicates possible roles in modulating endocannabinoid signaling pathways.

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibited antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating significant cytotoxicity against malignant cells compared to non-cancerous cells .

- Neuroprotective Effects : Preliminary studies have suggested that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Comparison with Similar Compounds

When compared to related compounds such as tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate and tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate , this compound stands out due to its unique combination of functional groups that confer distinct biological activities.

| Compound Name | Key Features |

|---|---|

| tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate | Lacks pyridine moiety; different pharmacological profile |

| tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Different functional groups; varied bioactivity |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 5-methylpyridin-2-ol with a tert-butyl piperidine derivative under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the ether linkage .

- Step 2: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .

Optimization Tips:

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Storage: Store at –20°C under nitrogen in amber vials to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

Methodological Answer:

- Core Modifications:

- Biological Assays:

Q. What strategies resolve contradictions in spectral data or reactivity observations?

Methodological Answer:

- Contradictory NMR Peaks:

- Reactivity Discrepancies:

- Systematically vary solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. NaH) to isolate optimal conditions .

- Use kinetic studies (e.g., in situ IR) to track intermediate formation .

Q. How can this compound be utilized in multi-step syntheses of complex targets?

Methodological Answer:

- Deprotection: Remove the Boc group with TFA in DCM to generate a free piperidine for further functionalization .

- Cross-Coupling: Employ Suzuki-Miyaura reactions (e.g., with boronate esters) to introduce aryl/heteroaryl groups at the pyridine ring .

- Case Study: Synthesis of kinase inhibitors via sequential Boc deprotection and amide coupling with carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。